(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of cyano-substituted enamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the bromination of furan, resulting in 4,5-dibromofuran.
Formation of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the enamide: The final step involves the condensation of the cyano-substituted furan with an appropriate ethoxyphenyl amine under basic conditions to form the (Z)-enamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The bromine atoms on the furan ring can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Medicine
Drug Development: Its derivatives may have potential as therapeutic agents due to their unique chemical properties.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-(4-bromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide
- (Z)-2-cyano-3-(5-bromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide
- (Z)-2-cyano-3-(4,5-dichlorofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide lies in its specific substitution pattern on the furan ring and the presence of both cyano and ethoxyphenyl groups
Properties
IUPAC Name |
(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2O3/c1-2-22-14-6-4-3-5-13(14)20-16(21)10(9-19)7-11-8-12(17)15(18)23-11/h3-8H,2H2,1H3,(H,20,21)/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPSTHHKPQUSLQ-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(O2)Br)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(O2)Br)Br)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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